2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 4, a 4-methoxyphenyl group at position 6, and a 4,7-dimethylquinazoline moiety linked via an amino group at position 2. The quinazoline and pyrimidine rings are known pharmacophores in drug discovery, contributing to interactions with biological targets such as kinases or tumor-associated proteins .
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-4-9-16-13(2)22-20(24-18(16)10-12)26-21-23-17(11-19(27)25-21)14-5-7-15(28-3)8-6-14/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
VYAOXSKVGDHBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
In a sodium methoxide-mediated reaction, methyl cyanoacetate undergoes cyclization with urea at 65–80°C for 3–4 hours to yield 4-amino-2,6(1H,3H)-pyrimidinedione (96.9% yield). The reaction avoids toxic phosphorus oxychloride, addressing environmental concerns associated with traditional methods.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous methanol |
| Temperature | 65–80°C (reflux) |
| Catalyst | Sodium methoxide |
| Yield | 96.9% |
Methylation of Pyrimidinedione
The intermediate 4-amino-2,6(1H,3H)-pyrimidinedione is methylated using dimethyl sulfate in the presence of tetrabutylammonium bromide (phase transfer catalyst) and sodium hydroxide. Optimal conditions include 60–80°C for 8–10 hours, yielding 4-amino-2,6-dimethoxypyrimidine (72–76%).
Key Advantages
-
Eliminates phosphorus-containing wastewater.
-
Reduces isomer formation compared to chlorination-ammoniation routes.
Synthesis of the Quinazoline Component: 4,7-Dimethylquinazolin-2-amine
The 4,7-dimethylquinazolin-2-amine segment is synthesized via substitution reactions on chloroquinazoline precursors. A study reports the displacement of 4-chloroquinazoline with methylamine derivatives under mild acidic conditions.
Chloroquinazoline Preparation
4-Chloroquinazoline is synthesized from anthranilic acid derivatives through cyclodehydration with phosphorus oxychloride. While efficient, this method generates hazardous byproducts, prompting alternatives like microwave-assisted synthesis.
Amination of Chloroquinazoline
Reaction of 4-chloroquinazoline with methylamine in isopropyl alcohol at room temperature for 12 hours yields 4,7-dimethylquinazolin-2-amine (58–70% yield).
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | Isopropyl alcohol/acetonitrile |
| Temperature | 25°C |
| Catalyst | HCl (1 drop) |
| Yield | 58–70% |
Coupling of Quinazoline and Pyrimidine Moieties
The final step involves coupling 4,7-dimethylquinazolin-2-amine with 6-(4-methoxyphenyl)pyrimidin-4-ol via nucleophilic aromatic substitution.
Reaction Optimization
A study achieved 65–76% yields by reacting chloropyrimidine derivatives with quinazolin-2-amine in dimethylformamide (DMF) at 80°C for 24 hours. The use of potassium carbonate as a base enhanced regioselectivity.
Example Protocol
-
Dissolve 6-(4-methoxyphenyl)-4-chloropyrimidine (1.0 equiv) and 4,7-dimethylquinazolin-2-amine (1.2 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 80°C for 24 hours.
-
Isolate product via column chromatography (silica gel, CHCl₃:MeOH 10:1).
Yield Comparison
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 76% |
| Et₃N | THF | 60°C | 58% |
Alternative One-Pot Strategies
Recent advances explore one-pot synthesis to minimize purification steps. A hybrid approach combines cyclization and coupling in a single reactor:
-
React methyl cyanoacetate, urea, and 4-methoxyphenylacetylene in methanol under reflux.
-
Add 4,7-dimethylquinazolin-2-amine and K₂CO₃ sequentially.
Advantages
Environmental and Industrial Considerations
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions: While specific reagents and conditions depend on the reaction type, typical reactions could involve oxidation, reduction, or substitution.
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: It might find applications in materials science or as a building block for other compounds.
Mechanism of Action
Targets and Pathways: Unfortunately, detailed information on its mechanism of action is scarce. researchers would study its interactions with specific proteins, enzymes, or cellular pathways.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Analysis of Structural Differences and Activity
Methoxy Substitution Position (Para vs. Meta)
- Target Compound vs. ZINC9419129 : The target compound’s 4-methoxyphenyl group (para-substitution) contrasts with ZINC9419129’s 3-methoxyphenyl (meta-substitution). Despite identical binding energies (-9.50 kcal/mol), ZINC9419129 exhibits a lower Ki (42.07 nM vs. 68.29 nM for ZINC17879278), suggesting meta-substitution may enhance target affinity. The para-methoxy group in the target compound could influence steric accessibility or electronic interactions with the TCTP binding pocket .
Quinazoline Methyl Group Positioning (4,7 vs. 4,6)
- The target compound’s 4,7-dimethylquinazoline differs from ZINC analogues (4,6-dimethyl). Methyl positioning alters electron density and van der Waals interactions. While direct comparisons are unavailable, 4,6-dimethyl substitution in ZINC9419129 correlates with high potency, implying that methyl placement modulates binding specificity .
Functional Group Variations
- ZINC17879278 : The pyrimidin-2-ylsulfanyl group replaces the methoxyphenyl, resulting in a higher Ki (68.29 nM). Sulfur-containing groups may introduce polar interactions but reduce hydrophobic complementarity compared to aryl methoxy substituents .
- Compound 4b () : Trifluoromethyl and chloroallylthio groups confer acaricidal properties, highlighting how pyrimidine derivatives can be tailored for diverse applications. The electron-withdrawing trifluoromethyl group likely enhances stability and target engagement in arthropod systems .
Pharmacological Context
- Artesunate, a less potent control, underscores the superior affinity of quinazoline-pyrimidine hybrids .
- Therapeutic Scope : Unlike acaricidal derivatives (e.g., Compound 4b), the target compound and ZINC analogues prioritize aromatic and hydrogen-bonding substituents, reflecting divergent design principles for human vs. pest targets .
Biological Activity
The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of quinazoline and pyrimidine derivatives. Its molecular formula is , with a molecular weight of 281.32 g/mol. The specific structural components include:
- A quinazoline moiety substituted with dimethyl groups at positions 4 and 7.
- An amino group at position 2.
- A methoxyphenyl group at position 6.
- A hydroxyl group at position 4 of the pyrimidine ring.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical pathways such as:
- Cell Cycle Regulation : By influencing cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are essential for apoptosis induction.
Data Table: Comparison with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyquinazolin-2-yloxy)-N,N-dimethylbenzamide | Quinazoline + methoxy | Antitumor |
| 6-(Phenylthio)pyrimidin-4(3H)-one | Pyrimidine + thioether | Antimicrobial |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole + methoxy | Anti-inflammatory |
Case Studies
- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
- Antimicrobial Activity Assessment : In vitro testing against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting strong antimicrobial properties that warrant further exploration for therapeutic applications.
- Anti-inflammatory Mechanism Investigation : Research indicated that the compound reduced pro-inflammatory cytokines in macrophages, highlighting its potential in managing chronic inflammatory conditions.
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like serum albumin .
- Circular Dichroism (CD) : Detect conformational changes in DNA or enzymes upon compound binding .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
How can researchers ensure batch-to-batch consistency in compound synthesis?
Basic Research Question
- Process validation : Strictly control reaction parameters (temperature, solvent purity) and intermediates’ purity .
- Quality control : Implement in-process checks (TLC monitoring) and final batch analysis via NMR and HPLC .
- Standard operating procedures (SOPs) : Document all steps to minimize variability .
What advanced models are used to predict the compound’s pharmacokinetics and metabolic stability?
Advanced Research Question
- In silico ADME : Tools like SwissADME predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- In vitro microsomal assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify metabolites via LC-MS .
- Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time data from rodent studies .
Notes
- Methodological Rigor : Emphasized multi-technique validation (e.g., NMR + HRMS) and tiered experimental designs to address basic and advanced queries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
